molecular formula C22H26N6O4 B13937460 Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester CAS No. 61556-47-6

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester

Cat. No.: B13937460
CAS No.: 61556-47-6
M. Wt: 438.5 g/mol
InChI Key: WFDRYDMTWFOSCK-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is an organic compound known for its vibrant yellow color. It is commonly used as a synthetic dye in various industries, including textiles, coatings, and plastics . The compound is characterized by its complex structure, which includes a butyl carbamate group, a cyanoethyl group, and a nitrophenyl azo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves a two-step reaction process :

  • Formation of 2-[(4-amino-2-cyanophenyl)ethyl]butylamine

    • React 2-aminoethylbutylamine with 4-amino-2-cyanophenylamine under controlled conditions.
    • This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reaction.
  • Coupling with 2-cyano-4-nitrophenylamine

    • The intermediate product from the first step is then coupled with 2-cyano-4-nitrophenylamine.
    • This step involves a diazotization reaction, where the nitrophenyl group is introduced to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Oxidation typically affects the azo group, leading to the formation of nitro derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • These reactions often target the nitro group, converting it to an amino group.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
    • Common reagents for substitution include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:

  • Chemistry

    • Used as a dye in analytical chemistry for detecting and quantifying various substances.
    • Employed in the synthesis of other complex organic compounds.
  • Biology

    • Utilized in biological staining techniques to visualize cellular components.
    • Investigated for its potential as a fluorescent marker in bioimaging.
  • Medicine

    • Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
    • Studied for its antimicrobial properties.
  • Industry

    • Widely used in the textile industry for dyeing fabrics.
    • Applied in the production of colored coatings and plastics.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester involves its interaction with molecular targets through its azo and cyano groups. The compound can form stable complexes with various substrates, facilitating its use as a dye and in other applications. The nitrophenyl azo group is particularly important for its color properties, while the cyanoethyl group enhances its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester: Similar structure but with an additional cyano group.

    Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-aminophenyl)azo]phenyl]amino]ethyl ester: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant yellow color, stability, and reactivity make it particularly valuable in various applications, especially as a dye in the textile industry .

Properties

CAS No.

61556-47-6

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate

InChI

InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29)

InChI Key

WFDRYDMTWFOSCK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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